molecular formula C21H25FN2O4S B2648037 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 921997-81-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2648037
CAS No.: 921997-81-1
M. Wt: 420.5
InChI Key: KAZPWVGDZXNXGN-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a Sterile 20 (Ste20)-family serine/threonine kinase that functions as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in the regulation of stress response, inflammation, and cytoskeletal dynamics. Its primary research value lies in the investigation of metabolic diseases; studies have shown that pharmacological inhibition of MAP4K4 enhances insulin sensitivity and improves glucose homeostasis, positioning it as a compelling target for type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) research [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064922/]. The compound's mechanism of action involves binding to the kinase domain of MAP4K4, thereby blocking its ability to phosphorylate downstream substrates and attenuating signaling cascades that contribute to insulin resistance. Researchers utilize this inhibitor extensively in vitro and in vivo to dissect the complex roles of MAP4K4 in insulin receptor signaling, GLUT4 translocation in adipocytes and muscle cells, and the modulation of pro-inflammatory pathways that are often dysregulated in metabolic syndromes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7064922/]. Its high selectivity and potency make it an indispensable pharmacological tool for validating MAP4K4 as a therapeutic target and for exploring novel mechanisms for intervening in metabolic disorders.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-4-11-24-18-10-9-17(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZPWVGDZXNXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound belonging to the class of benzoxazepines. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

The compound features a benzoxazepine core with specific substitutions that enhance its biological activity. Its molecular formula is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S and it has a molecular weight of approximately 382.52 g/mol. The structure includes:

  • A benzoxazepine ring which is known for its diverse pharmacological properties.
  • A methanesulfonamide group that may contribute to its inhibitory activity on various enzymes.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC22H26N2O4S
Molecular Weight382.52 g/mol
IUPAC NameN-(3,3-dimethyl-4-oxo...
CAS Number921791-39-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase, which are crucial in cholesterol biosynthesis and other lipid metabolic pathways .
  • Receptor Modulation : It may bind to various receptors affecting signal transduction pathways.
  • Gene Expression : Potential interactions with DNA or RNA could influence gene expression related to cellular metabolism.

Case Study: Inhibition of Squalene Synthase

A significant study highlighted the compound's ability to inhibit squalene synthase in hepatic microsomes from various species including rats and hamsters. The reported IC50 values indicate strong inhibitory effects:

SpeciesIC50 (nM)
Rats90
Hamsters170
Guinea Pigs46
Rhesus Monkeys45
HepG2 Cells79

This inhibition leads to a suppression of cholesterol biosynthesis in vivo, demonstrating the compound's potential as a therapeutic agent against hyperlipidemia .

Additional Findings

In another study focusing on anti-trypanosomatid activity, the compound exhibited promising results against Trypanosoma cruzi with an IC50 value comparable to established treatments .

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely on crystallographic data refined via SHELX software, which ensures precision in bond-length and angle measurements . For instance, SHELXL’s ability to handle high-resolution data is critical for distinguishing subtle conformational differences between analogues, such as torsion angles in the benzoxazepine ring.

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